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Compound of Interest

Compound Name: 1-Bromo-2-propanol

Cat. No.: B008343

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-2-propanol (CAS No: 19686-73-8), a key chemical intermediate. The document details
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, presenting quantitative data in structured tables and outlining the experimental

protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the *H and 3C NMR data for 1-Bromo-2-propanol.

1H NMR Data

The 'H NMR spectrum of 1-Bromo-2-propanol provides information about the chemical
environment and connectivity of the hydrogen atoms in the molecule.
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)

J(H-1a, H-2) = 4.5,
Doublet of doublets
H-1 (CH2) 3.35-3.50 J(H-1b, H-2) = 6.5,

(dd)
J(H-1a, H-1b) = 10.5

H-2 (CH) 3.95-4.10 Multiplet (m)
H-3 (CHs) 1.25 Doublet (d) J(H-3,H-2) =6.3
OH Variable Singlet (broad)

13C NMR Data

The 13C NMR spectrum reveals the number of chemically distinct carbon environments and

their electronic states.

Carbon Assignment Chemical Shift (6, ppm)
C-1 (CHz2) 40.8
C-2 (CH) 67.5
C-3 (CHs) 22.5

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.
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Wavenumber (cm~?)

Vibrational Mode

Intensity

3380 O-H stretch (alcohol) Strong, Broad
2970 C-H stretch (sp?) Medium

2930 C-H stretch (sp?) Medium

1450 C-H bend (CH2) Medium

1375 C-H bend (CHs) Medium

1110 C-O stretch (secondary Strong

alcohol)
660 C-Br stretch Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis. The mass spectrum of 1-

Bromo-2-propanol is characterized by the presence of two molecular ion peaks of roughly

equal intensity due to the natural isotopic abundance of bromine (7°Br and 8!Br).

m/z Relative Intensity (%) Assignment

138/140 5 [M]* (Molecular lon)
123/125 15 [M - CH3]*

93/95 10 [CH2CH2Br]*

45 100 [CH3CHOH]* (Base Peak)
43 60 [CsH7]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample like 1-Bromo-2-propanol.
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NMR Spectroscopy

o Sample Preparation: A solution of 1-Bromo-2-propanol (approximately 5-10 mg) is prepared
in a deuterated solvent (e.g., CDClIs, 0.5-0.7 mL) within a standard 5 mm NMR tube.

o Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific
frequency for *H and 13C nuclei (e.g., 400 MHz for *H and 100 MHz for 13C).

» 1H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation
delay of 1-5 seconds, and a spectral width covering the expected chemical shift range
(typically 0-12 ppm).

e 13C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with
single lines for each carbon. A larger number of scans is usually required due to the low
natural abundance of 13C.

IR Spectroscopy

o Sample Preparation: For a neat liquid sample, a drop of 1-Bromo-2-propanol is placed
between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

» Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

e Background Scan: A background spectrum of the empty sample holder is recorded to
subtract atmospheric and instrumental interferences.

o Sample Scan: The prepared sample is placed in the spectrometer's sample compartment,
and the spectrum is acquired. The data is typically collected over a range of 4000-400 cm~1.

Mass Spectrometry (GC-MS)

o Sample Introduction: 1-Bromo-2-propanol, being a volatile liquid, is well-suited for analysis
by Gas Chromatography-Mass Spectrometry (GC-MS). A small volume of a dilute solution of
the sample is injected into the GC.
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o Chromatographic Separation: The sample is vaporized and carried by an inert gas through a

capillary column, where it is separated from any impurities.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is typically ionized by Electron Impact (El).

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

o Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the

fragmentation pathways of 1-Bromo-2-propanol.
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General workflow for spectroscopic analysis.
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Mass Spectrometry Fragmentation of 1-Bromo-2-propanol

[CH3CH(OH)CH:Br]*' [CH3CH(OH)CH2]*

m/z = 138/140

[CH(OH)CH=2Br]*
m/z = 123/125

Bre

y

[CH3CHOH]*
m/z = 45

- «CH2Br

m/z = 59

- *CH(OH)CHs

[CH2Br]*
m/z = 93/95

Click to download full resolution via product page

Key fragmentation pathways of 1-Bromo-2-propanol.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-2-propanol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008343#spectroscopic-data-of-1-bromo-2-propanol-

nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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